molecular formula C13H10N2O6S2 B11544835 2-methoxy-6-nitro-4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate

2-methoxy-6-nitro-4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate

Cat. No. B11544835
M. Wt: 354.4 g/mol
InChI Key: KQHAMBYKDNOGSC-YHYXMXQVSA-N
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Description

2-methoxy-6-nitro-4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate is a complex organic compound with a unique structure that includes a nitro group, a methoxy group, and a thiazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-6-nitro-4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate typically involves multiple steps. One common method includes the following steps:

    Methoxylation: The methoxy group is introduced via a methoxylation reaction.

    Thiazolidinone Formation: The thiazolidinone moiety is synthesized through a cyclization reaction involving a thiourea derivative and an appropriate aldehyde or ketone.

    Acetylation: The final step involves acetylation to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-6-nitro-4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can yield various substituted phenyl acetates.

Scientific Research Applications

2-methoxy-6-nitro-4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methoxy-6-nitro-4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The thiazolidinone moiety may also play a role in its biological activity by interacting with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-4-nitroaniline: Similar structure but lacks the thiazolidinone moiety.

    4-nitrophenyl acetate: Contains a nitro group and acetate ester but lacks the methoxy and thiazolidinone groups.

    2-methoxy-6-nitrophenol: Similar structure but with a hydroxyl group instead of the acetate ester.

Uniqueness

2-methoxy-6-nitro-4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate is unique due to the presence of the thiazolidinone moiety, which imparts distinct chemical and biological properties

properties

Molecular Formula

C13H10N2O6S2

Molecular Weight

354.4 g/mol

IUPAC Name

[2-methoxy-6-nitro-4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] acetate

InChI

InChI=1S/C13H10N2O6S2/c1-6(16)21-11-8(15(18)19)3-7(4-9(11)20-2)5-10-12(17)14-13(22)23-10/h3-5H,1-2H3,(H,14,17,22)/b10-5-

InChI Key

KQHAMBYKDNOGSC-YHYXMXQVSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1OC)/C=C\2/C(=O)NC(=S)S2)[N+](=O)[O-]

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1OC)C=C2C(=O)NC(=S)S2)[N+](=O)[O-]

Origin of Product

United States

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